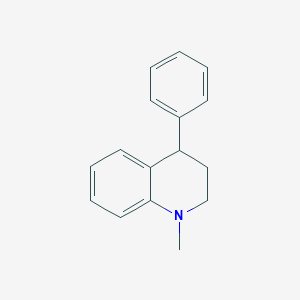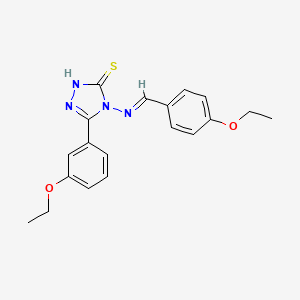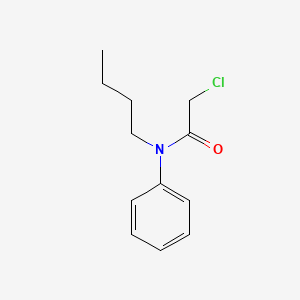![molecular formula C19H20N2O5S2 B12006979 N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide](/img/structure/B12006979.png)
N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide is a complex organic compound with the molecular formula C19H20N2O5S2 and a molecular weight of 420.51 g/mol . This compound is known for its unique structure, which includes a thienyl group and a methoxybenzamide moiety. It is used primarily in early discovery research and is part of a collection of rare and unique chemicals .
準備方法
The synthesis of N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide involves several steps. The synthetic route typically includes the following steps:
Formation of the thienyl group: This step involves the preparation of the thienyl group, which is a sulfur-containing heterocycle.
Attachment of the methoxybenzamide moiety:
Formation of the final compound: The final step involves the coupling of the intermediate products to form the desired compound.
化学反応の分析
N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide can be compared with other similar compounds, such as:
N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide: This compound has a similar structure but includes a nitrophenyl group instead of a thienyl group.
N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-isopropylphenyl)ethenyl]benzamide: This compound includes an isopropylphenyl group instead of a thienyl group.
特性
分子式 |
C19H20N2O5S2 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H20N2O5S2/c1-26-15-6-4-13(5-7-15)18(22)21-17(11-16-3-2-9-27-16)19(23)20-14-8-10-28(24,25)12-14/h2-7,9,11,14H,8,10,12H2,1H3,(H,20,23)(H,21,22)/b17-11- |
InChIキー |
QCPVVHOAGHJUTK-BOPFTXTBSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCS(=O)(=O)C3 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12006897.png)
![2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B12006904.png)



![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)
![2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)



![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006973.png)


